molecular formula C6H5ClN4 B595713 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1245644-68-1

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B595713
CAS No.: 1245644-68-1
M. Wt: 168.584
InChI Key: MWSWBCKCTLMDKD-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridines. One common method includes the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate to form (2-pyridyl)thiocarbamathioyl derivatives, which are then treated with hydroxylamine hydrochloride (NH₂OH·HCl) to yield the desired triazolopyridine . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydroxylamine hydrochloride, ethoxycarbonyl thioisocyanate, and trifluoroacetic anhydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups at the 8-position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 8-position, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and forming coordination complexes with metals further distinguishes it from other similar compounds .

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSWBCKCTLMDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857253
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-68-1
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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